N-(2-fluorobenzyl)-2-methylpropan-2-amine
CAS No.: 893577-97-4
Cat. No.: VC21303954
Molecular Formula: C11H16FN
Molecular Weight: 181.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893577-97-4 |
|---|---|
| Molecular Formula | C11H16FN |
| Molecular Weight | 181.25 g/mol |
| IUPAC Name | N-[(2-fluorophenyl)methyl]-2-methylpropan-2-amine |
| Standard InChI | InChI=1S/C11H16FN/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-7,13H,8H2,1-3H3 |
| Standard InChI Key | ZMQGKSWOGQOQCA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NCC1=CC=CC=C1F |
| Canonical SMILES | CC(C)(C)NCC1=CC=CC=C1F |
Introduction
Chemical Structure and Identification
N-(2-fluorobenzyl)-2-methylpropan-2-amine is characterized by a fluorobenzyl group attached to a branched alkyl chain, classified as a tertiary amine. Its structure consists of a 2-fluorophenyl ring connected via a methylene bridge to a tert-butylamine group .
Identification Parameters
The compound is cataloged with various identifiers that enable precise scientific reference and classification:
| Parameter | Value |
|---|---|
| CAS Number | 893577-97-4 |
| PubChem CID | 4722380 |
| Molecular Formula | C11H16FN |
| Molecular Weight | 181.25 g/mol |
| IUPAC Name | N-[(2-fluorophenyl)methyl]-2-methylpropan-2-amine |
| InChI | InChI=1S/C11H16FN/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-7,13H,8H2,1-3H3 |
| InChIKey | ZMQGKSWOGQOQCA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NCC1=CC=CC=C1F |
These identification parameters facilitate easy retrieval of information about the compound from chemical databases and literature .
Structural Features
The compound exhibits several key structural features that influence its chemical behavior:
-
Fluorine atom at the ortho position (position 2) of the benzene ring
-
Methylene bridge connecting the aromatic ring to the amine group
-
Tertiary amine with a tert-butyl group (2-methylpropan-2-amine)
The presence of the fluorine atom significantly affects the electronic distribution within the molecule, contributing to its unique reactivity and potential biological interactions.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of N-(2-fluorobenzyl)-2-methylpropan-2-amine, with the most common method being alkylation.
Alkylation Method
The primary synthesis route involves the alkylation of 2-methylpropan-2-amine (tert-butylamine) using 2-fluorobenzyl chloride as the alkylating agent. This reaction typically requires controlled conditions to prevent side reactions and ensure high selectivity.
The reaction can be represented as:
2-methylpropan-2-amine + 2-fluorobenzyl chloride → N-(2-fluorobenzyl)-2-methylpropan-2-amine + HCl
This reaction is typically carried out in the presence of a base to neutralize the generated HCl and promote the nucleophilic substitution process.
Alternative Synthesis Methods
Alternative synthetic approaches may include:
-
Reductive amination of 2-fluorobenzaldehyde with 2-methylpropan-2-amine
-
Nucleophilic substitution reactions using 2-fluorobenzyl bromide or other suitable leaving groups
-
Transition metal-catalyzed coupling reactions for more complex variants
These methods provide flexibility in synthesis depending on available starting materials and desired purity levels.
Physical and Chemical Properties
N-(2-fluorobenzyl)-2-methylpropan-2-amine possesses specific physicochemical properties that determine its behavior in various chemical environments.
Chemical Reactivity
N-(2-fluorobenzyl)-2-methylpropan-2-amine can participate in various chemical reactions, primarily through its amine functionality:
-
Alkylation and arylation reactions at the nitrogen center
-
Nucleophilic substitution reactions
-
Acid-base reactions forming salt derivatives
-
Oxidation reactions
The tertiary amine structure limits some reactions compared to primary or secondary amines but provides stability against certain degradation pathways.
Biological Activity
The biological activity of N-(2-fluorobenzyl)-2-methylpropan-2-amine primarily relates to its interaction with specific biological targets, making it of interest in medicinal chemistry.
| Potential Application | Research Focus |
|---|---|
| Neurological Disorders | Interaction with neurotransmitter systems |
| Anti-inflammatory Agents | Modulation of inflammatory pathways |
| Antimicrobial Activity | Inhibition of microbial growth |
These applications are being explored through structure-activity relationship studies and biological screening assays.
Mechanism of Action
The biological activity of N-(2-fluorobenzyl)-2-methylpropan-2-amine is believed to involve:
-
Interaction with specific receptors or enzymes
-
Modulation of signaling pathways
-
Potential influence on neurotransmitter systems
Variations in substituents on the aromatic ring significantly affect binding affinity and potency against biological targets. The fluorine atom at position 2 of the benzene ring plays a crucial role in these interactions, potentially enhancing binding to specific receptor sites through hydrogen bonding or electronic effects.
Pharmaceutical Significance
Structure-Activity Relationships
Studies on compounds similar to N-(2-fluorobenzyl)-2-methylpropan-2-amine have shown that minor structural modifications can significantly impact biological activity. The position and nature of substituents on the benzene ring, as well as modifications to the amine portion, can be tuned to optimize interactions with specific biological targets.
Market Analysis and Research Trends
Market Overview
The market for N-(2-fluorobenzyl)-2-methylpropan-2-amine is primarily driven by research applications in pharmaceutical and chemical industries. Market reports highlight its potential applications and demand in various sectors .
Production and Supply Chain
Analysis of the global N-(2-fluorobenzyl)-2-methylpropan-2-amine market indicates:
-
Growth in production capacity and value from 2020-2025
-
Development of manufacturing technologies
-
Projected market share distribution across global regions from 2025-2030
-
Supply and consumption patterns
These market trends suggest increasing interest in this compound for various applications .
Research and Development Trends
Current research on N-(2-fluorobenzyl)-2-methylpropan-2-amine focuses on:
-
Expanding synthetic methodologies
-
Exploring new applications in medicinal chemistry
-
Developing structure-activity relationships
-
Investigating biological mechanisms
Research institutions and pharmaceutical companies continue to explore the potential of this compound in drug discovery and development programs .
Comparison with Related Compounds
N-(2-fluorobenzyl)-2-methylpropan-2-amine belongs to a broader class of fluorinated amines. Comparing it with structurally related compounds provides insights into structure-activity relationships.
Structural Analogs
| Compound | Structural Differences | Unique Aspects |
|---|---|---|
| 1-(2-Fluorophenyl)-2-methylpropan-2-amine | Different connection between aromatic ring and amine | Different spatial arrangement affecting biological activity |
| N-(4-fluorobenzyl)-2-methylpropan-2-amine | Fluorine at para position instead of ortho | Altered electronic distribution and biological interactions |
| N-(2-Fluorophenylmethyl)isopropylamine | Isopropyl group instead of tert-butyl | Decreased steric hindrance near the nitrogen |
| (2-Fluoro-benzyl)-isopropyl-amine | Isopropyl group instead of tert-butyl with different naming convention | Similar properties but different biological activity profile |
These structural variations can significantly impact chemical reactivity, physical properties, and biological activity .
Future Research Directions
Based on current trends, future research on N-(2-fluorobenzyl)-2-methylpropan-2-amine may focus on:
-
Development of optimized synthetic routes with improved yields and purity
-
Exploration of novel applications in medicinal chemistry and materials science
-
Detailed structure-activity relationship studies to understand the impact of structural modifications
-
Investigation of potential therapeutic applications based on its biological activity profile
-
Computational studies to predict interactions with biological targets
These research directions may expand our understanding of this compound and its potential applications in various fields .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume